![molecular formula C11H20N2O2 B2865045 Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2230799-86-5](/img/structure/B2865045.png)
Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
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Overview
Description
“Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate” is a chemical compound with the empirical formula C11H20N2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI string of the compound is1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,4-6,12H2,1-3H3/t7?,8-,9+
. This indicates the molecular structure of the compound, including the positions of the atoms and the stereochemistry. Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Its molecular weight is 212.29 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available data.Scientific Research Applications
Synthesis of Cyclic Amino Acid Esters
This compound is utilized in the synthesis of cyclic amino acid esters, which are valuable intermediates in organic chemistry. They can be used to create a variety of complex molecules due to their ring structure and functional groups .
Molecular Structure Analysis
Researchers have used this compound to study molecular structures through techniques like X-ray crystallography. Understanding the three-dimensional arrangement of atoms within a molecule can provide insights into its reactivity and properties .
Development of Pharmaceuticals
The bicyclic structure of this compound makes it a candidate for the development of pharmaceuticals. Its framework can be modified to produce new compounds with potential therapeutic effects .
Chemical Education and Research
As a unique chemical, this compound is provided to early discovery researchers and used in chemical education to demonstrate the synthesis and characterization of complex organic molecules .
Intramolecular Reactions Study
The compound serves as a model for studying intramolecular reactions, such as lactonization. These studies can lead to a better understanding of reaction mechanisms and the development of new synthetic methods .
Exploration of Diastereomeric Ratios
In crystallography, this compound has been used to explore the ratio of diastereomers in a crystal structure. This is important for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry .
Safety and Hazards
properties
IUPAC Name |
tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-4-5-11(8,12)7-13/h8H,4-7,12H2,1-3H3/t8-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZURJTVFRKRXMA-KWQFWETISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2(C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 97112320 |
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